2-(4-Bromophenyl)-6-methyl-4-phenylquinoline
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Overview
Description
2-(4-Bromophenyl)-6-methyl-4-phenylquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methyl-4-phenylquinoline typically involves the reaction of 4-bromoaniline with 2-methyl-4-phenylquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-methyl-4-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-6-methyl-4-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-methyl-4-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinoline: Lacks the methyl and phenyl groups present in 2-(4-Bromophenyl)-6-methyl-4-phenylquinoline.
6-Methyl-4-phenylquinoline: Lacks the bromophenyl group.
4-Phenylquinoline: Lacks both the bromophenyl and methyl groups.
Uniqueness
This compound is unique due to the presence of both the bromophenyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other biologically active compounds.
Properties
CAS No. |
71858-09-8 |
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Molecular Formula |
C22H16BrN |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-methyl-4-phenylquinoline |
InChI |
InChI=1S/C22H16BrN/c1-15-7-12-21-20(13-15)19(16-5-3-2-4-6-16)14-22(24-21)17-8-10-18(23)11-9-17/h2-14H,1H3 |
InChI Key |
YOTRWILQTVHJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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